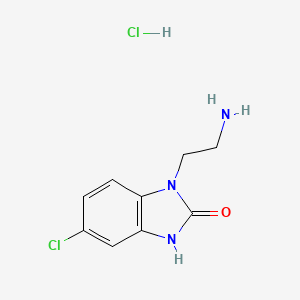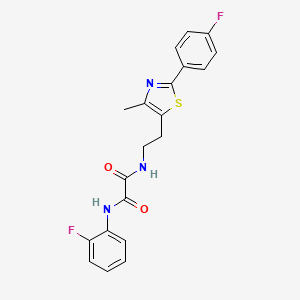
N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that yield high-purity products. For instance, Kariuki et al. (2021) synthesized isostructural compounds with similar fluorophenyl and thiazole structures, demonstrating high yields and crystallinity suitable for structural determination via single crystal diffraction. The methodology showcases the intricate synthesis process involving specific reagents and conditions to achieve desired molecular architectures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by single crystal diffraction techniques. The molecules exhibit planarity with certain groups oriented perpendicularly to the main molecular plane. This structural feature is crucial for understanding the compound's interactions and stability (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
The chemical reactions involving similar compounds often result in the formation of products with significant biological activity. For instance, Arutyunyan et al. (2013) discussed the conversion of cyanoesters to nitriles and further transformation to secondary amines, leading to oxalates and acetamides with high antibacterial activity. This illustrates the compound's reactivity and potential applications in developing antimicrobial agents (Arutyunyan, Akopyan, Nazaryan, Gevorgyan, Stepanyan, Paronikyan, & Panosyan, 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are essential for understanding the compound's behavior in different environments and applications. However, detailed information on these properties for N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide specifically was not found in the available literature. Typically, these properties are determined experimentally under various conditions.
Chemical Properties Analysis
Chemical properties, such as reactivity with other substances, stability under different conditions, and decomposition products, are crucial for the compound's application in chemical synthesis and other areas. Mamedov et al. (2016) described a novel synthetic approach yielding N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the compound's versatility in synthesis and the potential for creating a wide range of derivatives with varied properties and applications (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonists : A study described the synthesis and evaluation of a water-soluble neurokinin-1 receptor antagonist, highlighting its potential in treating conditions like emesis and depression. This suggests that compounds with similar structures could be explored for their interactions with specific receptors in the nervous system (Harrison et al., 2001).
Orexin Receptor Mechanisms : Research on the role of Orexin-1 receptor mechanisms in compulsive food consumption in a model of binge eating indicates that certain compounds can selectively target these receptors, offering insights into potential treatments for eating disorders and compulsive behaviors (Piccoli et al., 2012).
COX-2 Inhibitors : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors suggests that the introduction of certain functional groups can enhance selectivity and potency, which is relevant for anti-inflammatory and analgesic drug development (Hashimoto et al., 2002).
Tyrosine Kinase Inhibitors : The synthesis and evaluation of a quinazolinone-based derivative as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases were discussed in another study, demonstrating the potential of such compounds in cancer therapy (Riadi et al., 2021).
PET Imaging Probes : The development of novel benzoxazole derivatives as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease was detailed in another research, illustrating the application of such compounds in neuroimaging and diagnostics (Cui et al., 2012).
Eigenschaften
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S/c1-12-17(28-20(24-12)13-6-8-14(21)9-7-13)10-11-23-18(26)19(27)25-16-5-3-2-4-15(16)22/h2-9H,10-11H2,1H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNFIRRUHFYJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


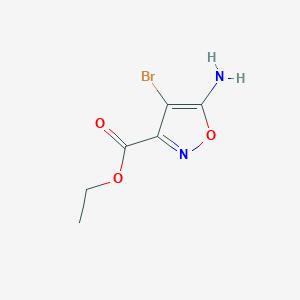
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2496764.png)
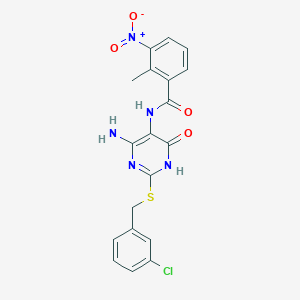
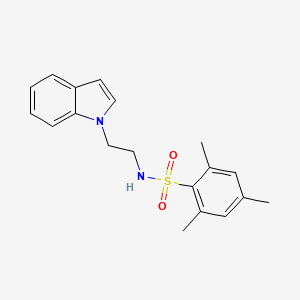
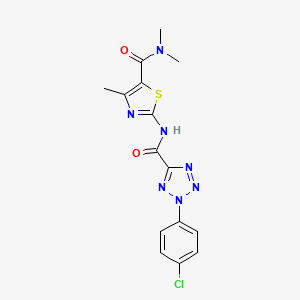
![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)

![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)
![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)
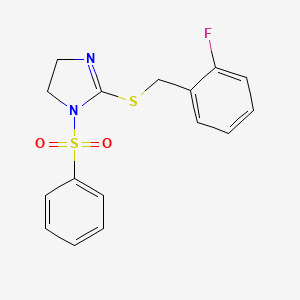
![3,4,9-trimethyl-7-(naphthylmethyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B2496782.png)
